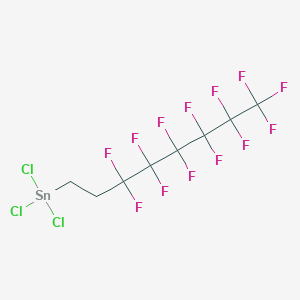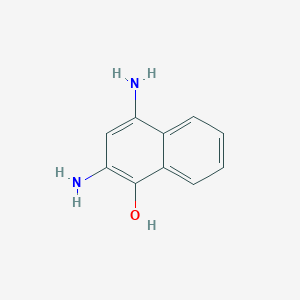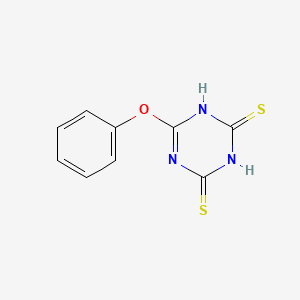
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that contains a triazine ring substituted with a phenoxy group and two thiol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the reaction of cyanuric chloride with phenol to introduce the phenoxy group, followed by the introduction of thiol groups through nucleophilic substitution reactions. Common reagents include:
- Cyanuric chloride
- Phenol
- Thiourea or other thiol sources
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: Conversion of thiol groups to disulfides or sulfonic acids.
Reduction: Reduction of the triazine ring or phenoxy group under specific conditions.
Substitution: Nucleophilic substitution at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield disulfides, while substitution reactions could introduce various functional groups onto the triazine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for 6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione would depend on its specific application. For example, if used as an antimicrobial agent, it might disrupt cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenoxy-1,3,5-triazine-2,4-dione: Lacks the thiol groups but has similar structural features.
1,3,5-Triazine-2,4,6-trithiol: Contains three thiol groups but lacks the phenoxy group.
Uniqueness
6-Phenoxy-1,3,5-triazine-2,4(1H,3H)-dithione is unique due to the combination of a phenoxy group and two thiol groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
5725-31-5 |
|---|---|
Formule moléculaire |
C9H7N3OS2 |
Poids moléculaire |
237.3 g/mol |
Nom IUPAC |
6-phenoxy-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C9H7N3OS2/c14-8-10-7(11-9(15)12-8)13-6-4-2-1-3-5-6/h1-5H,(H2,10,11,12,14,15) |
Clé InChI |
FMPFESKOKMCJMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=NC(=S)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
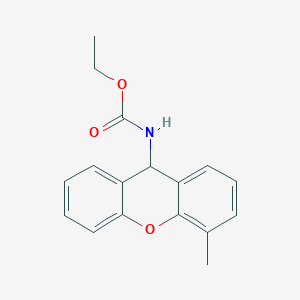
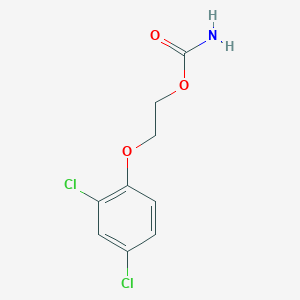

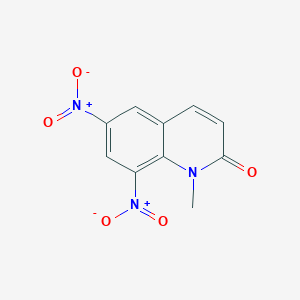
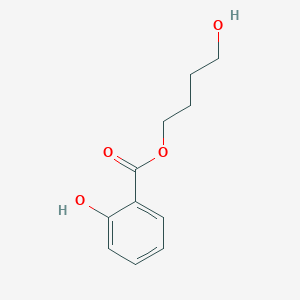



![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)


